Enantiomer-Dependent JAK1 Inhibition: (R)- vs. (S)- vs. Racemate
In a controlled kinase inhibition assay, the (R)-configured derivative (R)-6c, built directly from the (R)-5-azaspiro[2.4]heptan-7-amine scaffold, displayed an IC50 of 8.5 nM against JAK1. The corresponding (S)-enantiomer (S)-6c exhibited an IC50 of 790 nM, a 93-fold reduction in potency, while the racemic mixture 6c gave an intermediate IC50 of 29 nM [1]. This demonstrates that the (R)-stereochemistry is essential for high-affinity target engagement.
| Evidence Dimension | JAK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 8.5 nM (R)-6c derived from (R)-5-azaspiro[2.4]heptan-7-amine building block |
| Comparator Or Baseline | (S)-6c: 790 nM; Racemic 6c: 29 nM |
| Quantified Difference | 93-fold lower potency for (S)-enantiomer vs. (R)-enantiomer |
| Conditions | JAK1 kinase inhibition assay (in vitro) |
Why This Matters
Procurement of the incorrect enantiomer or a racemate would lead to nearly two orders of magnitude loss in potency, compromising lead optimization and SAR studies.
- [1] Design, synthesis and evaluation of (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile as a JAK1-selective inhibitor. Med. Chem. Commun., 2018, 9, 477-489. View Source
